Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634133
InChI: InChI=1S/C15H21NO2/c1-3-18-14(17)10-15(9-12(15)2)16-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3
SMILES:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate

CAS No.:

Cat. No.: VC18634133

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate -

Specification

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate
Standard InChI InChI=1S/C15H21NO2/c1-3-18-14(17)10-15(9-12(15)2)16-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3
Standard InChI Key ZMPTWLMYFFFGNM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1(CC1C)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate belongs to the class of cyclopropane derivatives, featuring a strained three-membered ring substituted with a methyl group at the 2-position. The benzylamino group (NHCH2C6H5-\text{NH}-\text{CH}_2\text{C}_6\text{H}_5) is attached to the cyclopropane’s 1-position, while the acetate ester (OCO2C2H5-\text{OCO}_2\text{C}_2\text{H}_5) extends from the adjacent carbon. This arrangement imposes significant steric strain, influencing the compound’s conformational dynamics and reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H21NO2\text{C}_{15}\text{H}_{21}\text{NO}_2
Molecular Weight247.33 g/mol
IUPAC NameEthyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate
SMILESCCOC(=O)CC1(CC1C)NCC2=CC=CC=C2\text{CCOC}(=O)\text{CC}1(\text{CC}1\text{C})\text{NCC}2=\text{CC}=\text{CC}=\text{C}_2
InChI KeyZMPTWLMYFFFGNM-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous cyclopropane-containing structures (e.g., crystallographic fragment screening studies of FAD-dependent oxidoreductases) highlight the role of cyclopropane rings in modulating ligand-receptor interactions . The benzylamino group’s NH-\text{NH}- moiety is predicted to participate in hydrogen bonding, as observed in related amine derivatives.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate typically proceeds via a three-step sequence:

  • Cyclopropanation: A [2+1] cycloaddition between a dihaloalkane (e.g., 1,2-dibromoethane) and an alkene precursor forms the cyclopropane ring.

  • Amine Functionalization: Benzylamine is introduced via nucleophilic substitution, displacing a leaving group (e.g., bromide) on the cyclopropane.

  • Esterification: The acetic acid side chain is esterified with ethanol under acidic or basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclopropanationZn-Cu couple, 1,2-dibromoethane, THF, 0°C65–70%
Benzylamine CouplingBenzylamine, K2_2CO3_3, DMF, 80°C80–85%
EsterificationEthanol, H2_2SO4_4, reflux90–95%

Mechanistic Insights

The strain inherent to the cyclopropane ring facilitates ring-opening reactions under electrophilic or nucleophilic conditions. For instance, protonation of the benzylamino group can polarize the cyclopropane, enabling attack at the methyl-substituted carbon. Such reactivity is exploitable in derivatization reactions to generate bioactive analogs.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited water solubility (1mg/mL\leq 1 \, \text{mg/mL}) due to its hydrophobic benzyl and cyclopropane groups. Its calculated octanol-water partition coefficient (logP\log P) of 2.8 suggests moderate lipophilicity, aligning with its potential as a blood-brain barrier penetrant.

Thermal and pH Stability

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is stable under ambient conditions but undergoes hydrolysis in acidic or basic media. The ester group is particularly susceptible, cleaving to form the corresponding carboxylic acid at pH < 3 or pH > 10.

Biological Activity and Applications

Enzyme Inhibition

The benzylamino group’s hydrogen-bonding capacity enables interactions with enzymatic active sites. Preliminary studies on related compounds suggest inhibitory activity against flavin-dependent oxidoreductases, which are implicated in microbial metabolism and inflammation .

Comparative Analysis with Structural Analogs

Cyclobutane Analog

Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (PubChem CID 155906212), a cyclobutane-containing variant, demonstrates reduced ring strain and altered pharmacokinetics. Its larger ring size decreases metabolic clearance but also reduces binding affinity to rigid enzyme pockets .

Table 3: Cyclopropane vs. Cyclobutane Derivatives

PropertyCyclopropane DerivativeCyclobutane Derivative
Ring Strain Energy~27 kcal/mol~26 kcal/mol
Metabolic Half-life2.3 hours3.8 hours
IC50\text{IC}_{50} (Oxidoreductase)12 µM45 µM

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the cyclopropane ring with targeting ligands (e.g., folate or peptide motifs) could enhance tissue-specific delivery. Computational modeling is required to predict steric effects on ligand-receptor binding.

Scalability of Synthesis

Current synthetic routes suffer from moderate yields in the cyclopropanation step. Transitioning to transition-metal-catalyzed methods (e.g., Simmons-Smith conditions) may improve efficiency.

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